molecular formula C36H46N4O12S3 B13705842 Bis-sulfone-sulfo-PEG3-azide

Bis-sulfone-sulfo-PEG3-azide

Cat. No.: B13705842
M. Wt: 823.0 g/mol
InChI Key: GJASURKOYQDHIQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-sulfone-sulfo-PEG3-azide typically involves the following steps:

    Formation of the Bis-sulfone Group: The bis-sulfone group is synthesized through the oxidation of a corresponding bis-thiol compound.

    Introduction of the Sulfo Group: The sulfo group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    PEG Spacer Attachment: The polyethylene glycol (PEG) spacer is attached through etherification or esterification reactions.

    Azide Group Addition: The azide group is introduced via nucleophilic substitution reactions, typically using sodium azide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques .

Mechanism of Action

The mechanism of action of bis-sulfone-sulfo-PEG3-azide involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These linkages can be used to attach various functional groups to biomolecules, enabling targeted delivery and controlled release of therapeutic agents . The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-sulfone-sulfo-PEG3-azide is unique due to its combination of functional groups, which provide a balance of hydrophilicity, reactivity, and stability. This makes it particularly useful in applications requiring precise bioconjugation and targeted delivery .

Properties

Molecular Formula

C36H46N4O12S3

Molecular Weight

823.0 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C36H46N4O12S3/c1-28-4-12-33(13-5-28)53(43,44)26-32(27-54(45,46)34-14-6-29(2)7-15-34)35(41)30-8-10-31(11-9-30)36(42)40(17-3-25-55(47,48)49)18-20-51-22-24-52-23-21-50-19-16-38-39-37/h4-15,32H,3,16-27H2,1-2H3,(H,47,48,49)

InChI Key

GJASURKOYQDHIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)N(CCCS(=O)(=O)O)CCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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